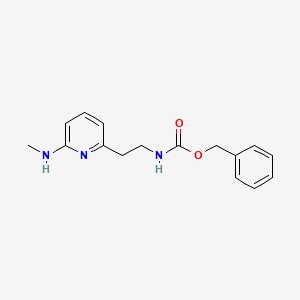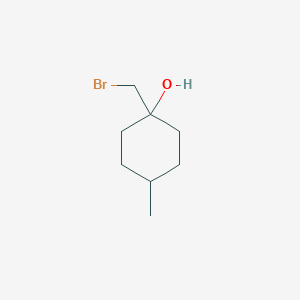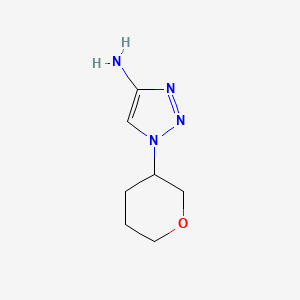
4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles. These compounds are often used in various chemical and pharmaceutical applications due to their unique reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile typically involves multiple steps, including halogenation, nitration, and amination reactions. A common synthetic route might include:
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.
Nitration: Introduction of the nitrile group (-CN) to the benzene ring.
Amination: Introduction of the amino group (-NH2) to the benzene ring.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale production. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 4-Amino-2,5-difluorobenzonitrile
- 4-Amino-3-iodobenzonitrile
- 2,5-Difluoro-6-(fluoromethyl)benzonitrile
Comparison
Compared to similar compounds, 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile may exhibit unique reactivity due to the presence of multiple halogen atoms and the nitrile group
特性
分子式 |
C8H4F3IN2 |
|---|---|
分子量 |
312.03 g/mol |
IUPAC名 |
4-amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile |
InChI |
InChI=1S/C8H4F3IN2/c9-1-3-4(2-13)5(10)7(12)8(14)6(3)11/h1,14H2 |
InChIキー |
ZRCNKZQOLBIGPL-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=C(C(=C1F)N)I)F)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)
![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)



![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)


![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)


![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)

